1-(5-Fluoropyridin-2-YL)-N-methylmethanamine
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Overview
Description
1-(5-Fluoropyridin-2-YL)-N-methylmethanamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity, making it an interesting subject for scientific research .
Preparation Methods
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach is the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom into the pyridine ring . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoropyridin-2-YL)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biochemistry: The compound is studied for its potential inhibitory effects on specific enzymes, making it useful in enzyme inhibition studies.
Materials Science: Fluorinated pyridines are used in the development of advanced materials with unique properties.
Agrochemicals: The compound’s unique properties make it a candidate for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as protein kinase C and glycogen synthase kinase-3β. These enzymes play crucial roles in cellular processes like cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, the compound can suppress cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-YL)-N-methylmethanamine can be compared with other fluorinated pyridines such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring. The position of the fluorine atom can significantly influence the compound’s reactivity and biological activity . For example, 2-fluoropyridine is less reactive than 4-fluoropyridine due to the electron-withdrawing effect of the fluorine atom .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3 |
InChI Key |
SPNFGZMXFOMLEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C=C1)F |
Origin of Product |
United States |
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